5-Chloro-2-[4-(4-chloro-2,6-dimethylphenoxy)butoxy]-1,3-dimethylbenzene
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Overview
Description
5-Chloro-2-[4-(4-chloro-2,6-dimethylphenoxy)butoxy]-1,3-dimethylbenzene is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(4-chloro-2,6-dimethylphenoxy)butoxy]-1,3-dimethylbenzene typically involves multiple steps, including Friedel-Crafts acylation, etherification, and chlorination reactions. The process begins with the acylation of a suitable aromatic compound, followed by the introduction of the butoxy and dimethylphenoxy groups through etherification. Chlorination is then carried out to introduce the chloro substituents at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient production. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(4-chloro-2,6-dimethylphenoxy)butoxy]-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to remove chloro groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Chloro-2-[4-(4-chloro-2,6-dimethylphenoxy)butoxy]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Chloro-2-[4-(4-chloro-2,6-dimethylphenoxy)butoxy]-1,3-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chloro and dimethylphenoxy groups allows the compound to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 5-Chloro-2,4-dimethoxyaniline
Uniqueness
Compared to similar compounds, 5-Chloro-2-[4-(4-chloro-2,6-dimethylphenoxy)butoxy]-1,3-dimethylbenzene stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
5-chloro-2-[4-(4-chloro-2,6-dimethylphenoxy)butoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2O2/c1-13-9-17(21)10-14(2)19(13)23-7-5-6-8-24-20-15(3)11-18(22)12-16(20)4/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQSBWHSSFGGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCOC2=C(C=C(C=C2C)Cl)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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